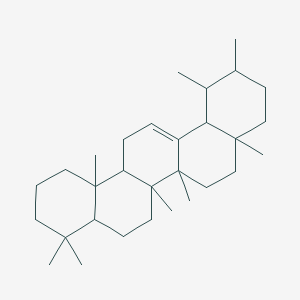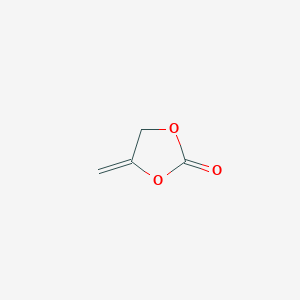![molecular formula C12H27NO B12101719 4-[(Octan-2-yl)amino]butan-2-ol](/img/structure/B12101719.png)
4-[(Octan-2-yl)amino]butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Octan-2-yl)amino]butan-2-ol is a chemical compound with the molecular formula C12H27NO and a molecular weight of 201.35 g/mol . It is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Octan-2-yl)amino]butan-2-ol involves the reaction of octan-2-amine with butan-2-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is mainly used for research purposes. the synthesis process can be scaled up using standard chemical engineering techniques to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Octan-2-yl)amino]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
4-[(Octan-2-yl)amino]butan-2-ol has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(Octan-2-yl)amino]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobutan-2-ol: A similar compound with a shorter alkyl chain.
Butan-2-ol: A simpler alcohol without the amino group.
Octan-2-amine: An amine with a longer alkyl chain.
Uniqueness
4-[(Octan-2-yl)amino]butan-2-ol is unique due to its specific structure, which combines an amino group with a long alkyl chain and a secondary alcohol. This unique combination of functional groups makes it valuable for specific research applications and chemical reactions .
Propriétés
Formule moléculaire |
C12H27NO |
|---|---|
Poids moléculaire |
201.35 g/mol |
Nom IUPAC |
4-(octan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C12H27NO/c1-4-5-6-7-8-11(2)13-10-9-12(3)14/h11-14H,4-10H2,1-3H3 |
Clé InChI |
ILQXFCAOKCEYRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)NCCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B12101656.png)
![8-Methylbicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B12101659.png)



![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12101699.png)




